4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(phenylmethyl)-
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Overview
Description
1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4(1H)-one is an organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and a pyridazinone core, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of Phenyl and Benzyl Groups:
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Precise control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4(1H)-one: can be compared with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of 1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4(1H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
919198-06-4 |
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Molecular Formula |
C29H22N2O3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4-one |
InChI |
InChI=1S/C29H22N2O3/c32-27-26(23-15-7-2-8-16-23)29(34-25-19-11-4-12-20-25)31(21-22-13-5-1-6-14-22)30-28(27)33-24-17-9-3-10-18-24/h1-20H,21H2 |
InChI Key |
UHHYTJFUBASOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)C(=N2)OC3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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